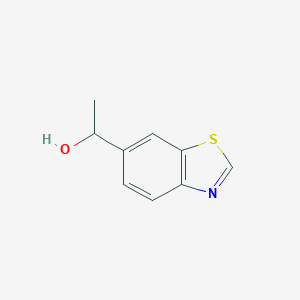

1-(1,3-Benzothiazol-6-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-Benzothiazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

The synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . This reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate . Industrial production methods often involve the use of metal-free and iodine-free conditions to ensure the safety and environmental friendliness of the process .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group in 1-(1,3-benzothiazol-6-yl)ethanol can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Under acidic conditions, H₂O₂ oxidizes the alcohol to 1-(1,3-benzothiazol-6-yl)ethanone.

-

Potassium permanganate (KMnO₄) : In acidic or neutral media, KMnO₄ facilitates complete oxidation to carboxylic acid derivatives.

Example Reaction:

1 1 3 Benzothiazol 6 yl ethanolRoom temperature 1 hH2O2/HCl1 1 3 Benzothiazol 6 yl ethanone+H2O

This reaction mirrors benzothiazole-alcohol oxidation pathways observed in analogous systems .

Condensation Reactions

The compound participates in acid-catalyzed condensations with aldehydes or ketones, forming Schiff bases or fused heterocycles. Key catalysts include:

-

NH₄Cl : Promotes condensation with aromatic aldehydes in methanol-water solvents at room temperature.

-

SnP₂O₇ : A recyclable heterogeneous catalyst enabling high-yield (87–95%) condensations within 8–35 minutes .

Table 1: Condensation Reaction Conditions

| Reagent | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Benzaldehyde | NH₄Cl | Methanol-H₂O | 1 h | 92% |

| 4-Nitrobenzaldehyde | SnP₂O₇ | Ethanol | 15 min | 89% |

Alkylation and Arylation

The nitrogen atom in the benzothiazole ring acts as a nucleophile, enabling alkylation/arylation. A standard protocol involves:

-

Heating with alkyl halides (e.g., methyl iodide) in ethanol at 60–80°C for 4–6 hours.

-

Purification via recrystallization (ethanol) or column chromatography.

Example:

1 1 3 Benzothiazol 6 yl ethanol+CH3I5 hEthanol 70 CN Methylated derivative

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving this compound. For instance:

-

Reaction with chloroacetyl chloride in acetic acid under microwave irradiation (10 minutes) yields 2-chloromethyl-benzothiazole derivatives .

Advantages:

-

80–95% yields.

-

Reduced reaction time compared to conventional heating.

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzothiazole ring’s C-2 and C-6 positions. Halogenation (e.g., bromine in acetic acid) produces halogenated derivatives, useful in drug discovery.

Key Reagents:

-

Bromine (Br₂) in glacial acetic acid.

-

Sulfuryl chloride (SO₂Cl₂) for chlorination.

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides:

1 1 3 Benzothiazol 6 yl ethanol+CH3COCl0 C 2 hPyridineAcetyl ester derivative

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Benzothiazole derivatives, including 1-(1,3-benzothiazol-6-yl)ethanol, have been studied for their pharmacological activities, such as antibacterial, antifungal, and anticancer effects. Research indicates that benzothiazole compounds exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study synthesized several benzothiazole derivatives and evaluated their antibacterial properties. Among these, compounds containing the benzothiazole moiety demonstrated notable inhibition against S. aureus, suggesting potential for developing new antibacterial agents .

| Compound | Structure | Activity Against |

|---|---|---|

| GG4 | GG4 Structure | S. aureus |

| GG5 | GG5 Structure | P. aeruginosa |

| GG6 | GG6 Structure | E. coli |

Biocatalysis

Microbial Reduction

Recent studies have highlighted the use of microbial systems for the synthesis of chiral alcohols from ketones. For instance, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone to its corresponding alcohol with high enantiomeric purity (>99% enantiomeric excess) .

Optimization of Reaction Conditions

The optimization of reaction parameters such as temperature, pH, and substrate concentration has been crucial in enhancing the yield and selectivity of the biocatalytic process. The study achieved a preparative scale production of 3.72 g of chiral alcohol in an environmentally friendly manner .

Agricultural Applications

Pesticidal Properties

Benzothiazole derivatives have also been explored for their pesticidal properties. For example, 1-(6-fluoro-2-benzothiazol-2-yl)ethanol has been evaluated for its efficacy as a pesticide, showing potential in controlling various agricultural pests .

Environmental Impact and Safety

Research on the environmental fate and toxicity of benzothiazole compounds is essential for their application in agriculture. Studies indicate that while some derivatives exhibit effective pest control properties, their ecological impact must be assessed to mitigate risks to non-target organisms .

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)ethanol involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound may also exert its effects through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparación Con Compuestos Similares

1-(1,3-Benzothiazol-6-yl)ethanol can be compared with other benzothiazole derivatives such as 2-(2-hydroxyphenyl)-6-nitrobenzothiazole and 2-(2-hydroxyphenyl)-6-cyanobenzothiazole . These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and chemical reactivity . For instance, the nitro and cyano groups in the aforementioned compounds enhance their anti-cancer and anti-oxidant properties compared to this compound .

Propiedades

Número CAS |

181820-06-4 |

|---|---|

Fórmula molecular |

C9H9NOS |

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

1-(1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |

Clave InChI |

QEVVUCWMTIDBGI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)N=CS2)O |

SMILES canónico |

CC(C1=CC2=C(C=C1)N=CS2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.